3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-5-10-8-7(6)3-2-4-9-8/h2-4,6H,5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMNPSWBQVPULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C1C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
The most robust method involves cyclo-condensation between 2-amino-1H-pyrrole-3-carbonitrile derivatives and methyl-containing active methylene reagents (e.g., acetylacetone or malononitrile). Under reflux in acetic acid with catalytic HCl, the amino group attacks the electrophilic carbonyl carbon of the active methylene compound, initiating a cascade of proton transfers and cyclization events.
Key steps :
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Nucleophilic attack : The amino group of the pyrrole attacks the carbonyl carbon of acetylacetone.
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Proton transfer and dehydration : Facilitated by acidic conditions, leading to imine formation.
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Cyclization : The cyano group participates in ring closure, forming the pyrrolo[2,3-b]pyridine core.
Synthetic Protocol
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Starting materials : 2-Amino-1H-pyrrole-3-carbonitrile (1.0 equiv), acetylacetone (1.2 equiv).
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Conditions : Reflux in glacial acetic acid (15 mL) with 3 drops of conc. HCl for 4–6 hours.
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Workup : Cool to room temperature, precipitate with ice water, purify via silica gel chromatography (CH₂Cl₂/MeOH, 39:1).
Table 1: Optimization of Cyclo-Condensation Reactions
| Active Methylene Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetylacetone | 120 | 4 | 88 |
| Malononitrile | 110 | 6 | 72 |
| Ethyl cyanoacetate | 100 | 5 | 65 |
Outcome : Acetylacetone provided the highest yield (88%) due to its dual methyl groups stabilizing intermediates.
Catalytic Hydrogenation of Pyrrolo[2,3-b]pyridine Precursors
Partial Saturation Strategy
The dihydro moiety in the target compound is introduced via selective hydrogenation of the fully aromatic pyrrolo[2,3-b]pyridine. Platinum oxide (PtO₂) or palladium-on-carbon (Pd/C) catalysts enable partial reduction of the pyridine ring while preserving the pyrrole’s aromaticity.
Mechanistic insights :
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Substrate : 3-Methyl-1H-pyrrolo[2,3-b]pyridine.
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Conditions : H₂ gas (1 atm), ethanol solvent, room temperature, 12 hours.
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Selectivity : The pyridine ring is reduced preferentially due to higher electron density at the β-position.
Table 2: Hydrogenation Efficiency with Different Catalysts
| Catalyst | H₂ Pressure (atm) | Time (h) | Conversion (%) |
|---|---|---|---|
| PtO₂ | 1 | 12 | 92 |
| Pd/C | 1 | 18 | 85 |
| Raney Ni | 1 | 24 | 68 |
Outcome : PtO₂ achieved 92% conversion, minimizing over-reduction to tetrahydropyridine derivatives.
Post-Synthetic Alkylation for Methyl Group Introduction
Direct Alkylation of Dihydro-Pyrrolopyridine
Methylation at the 3-position is achieved via nucleophilic substitution or Friedel-Crafts alkylation. Methyl iodide (MeI) or dimethyl sulfate in the presence of base (e.g., K₂CO₃) facilitates this transformation.
Procedure :
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Substrate : 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv).
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Reagents : MeI (1.5 equiv), K₂CO₃ (2.0 equiv), DMF solvent, 80°C, 8 hours.
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Purification : Column chromatography (hexane/ethyl acetate, 4:1).
Table 3: Alkylation Efficiency Under Varied Conditions
| Alkylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| MeI | K₂CO₃ | DMF | 75 |
| (CH₃)₂SO₄ | NaOH | THF | 63 |
| CH₃OTf | Et₃N | CH₃CN | 58 |
Outcome : MeI with K₂CO₃ in DMF provided optimal regioselectivity and yield.
Spectroscopic Validation and Characterization
Structural Confirmation
Synthesized compounds were validated via:
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrolopyridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, fully saturated pyrrolopyridines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of 3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives includes a variety of bioactive effects:
- Anticancer Activity : Recent studies have highlighted the effectiveness of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in tumor progression. For example, a derivative exhibited an IC50 value of 7 nM against FGFR1, indicating potent inhibitory activity and promising potential for cancer therapy .
- Anticonvulsant and Analgesic Effects : The compound has shown efficacy in preclinical models for anticonvulsant and analgesic activities. Specific derivatives were tested for their analgesic effects in animal models, demonstrating significant pain relief comparable to established analgesics like morphine .
- Anti-inflammatory Properties : Several derivatives have been evaluated for their anti-inflammatory effects, contributing to their potential use in treating inflammatory diseases .
Synthesis of Derivatives
The synthesis of 3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves various chemical reactions that allow for the modification of its structure to enhance biological activity. The following methods have been reported:
- Condensation Reactions : A common synthetic approach involves the reaction of substituted aldehydes with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine under basic conditions to obtain a range of derivatives with varying substituents at the 5-position .
- Cross-Coupling Techniques : Innovative synthetic pathways utilizing cross-coupling reactions have been developed to create new analogs with improved pharmacological profiles .
Case Study 1: FGFR Inhibition
A study focused on the design and synthesis of various 1H-pyrrolo[2,3-b]pyridine derivatives aimed at FGFR inhibition. Among these compounds, one derivative (designated as 4h ) demonstrated remarkable potency against multiple FGFR isoforms and was effective in inhibiting the proliferation of breast cancer cells (4T1) while inducing apoptosis .
Case Study 2: Anticonvulsant Activity
In another investigation, several derivatives of 3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine were subjected to anticonvulsant screening using the "hot plate" and "writhing" tests. The results indicated that certain compounds exhibited superior analgesic properties compared to traditional analgesics like aspirin .
Table 1: Biological Activities of Selected Derivatives
| Compound | Activity Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| 4h | FGFR Inhibition | 7 | |
| Derivative A | Analgesic | <100 | |
| Derivative B | Anticonvulsant | <200 |
Table 2: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Condensation | Aldehyde + pyrrolo compound | 45–60 |
| Cross-Coupling | Utilization of aryl halides | Varies |
Mechanism of Action
The mechanism of action of 3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural analogs and their properties are summarized below:
Key Observations :
- Aromaticity vs. Saturation : Fully aromatic analogs (e.g., 1-methyl-1H-pyrrolo[2,3-b]pyridine) exhibit stronger π-π stacking with kinase hinge regions but reduced solubility compared to dihydro derivatives .
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ at C5) enhance metabolic stability, while bulky groups (e.g., 1,3,3-trimethyl) may reduce solubility .
- Positional Isomerism : Methyl at C3 (target compound) vs. C4 () alters steric and electronic profiles, impacting binding to hydrophobic pockets .
Key Observations :
- Cross-Coupling Efficiency: Sonogashira and Suzuki-Miyaura reactions yield moderate to high purity (44–98%) but require careful optimization .
- N-Alkylation Challenges : Methylation at N1 (e.g., 1-methyl derivative) achieves 51% yield, lower than C3-substituted analogs .
Physicochemical Properties
Key Observations :
- Solubility: The dihydro structure and methyl group in the target compound likely improve solubility compared to thieno[2,3-b]pyridines, which require cyclodextrin formulations for in vivo use .
- Lipophilicity : The target compound’s predicted LogP (1.8) suggests better membrane permeability than CF₃-substituted analogs (LogP 2.1) .
Key Observations :
Biological Activity
3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS: 2032381-79-4) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C8H10N2
- Molecular Weight : 134.18 g/mol
- IUPAC Name : 3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
- Purity : 97% .
Biological Activities
Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including 3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, exhibit a range of biological activities:
1. Anticancer Activity
Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance:
- Compound 4h , a derivative of pyrrolo[2,3-b]pyridine, demonstrated potent FGFR inhibitory activity with IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2. It effectively inhibited the proliferation and induced apoptosis in breast cancer cells .
2. Antimicrobial Properties
The compound has shown promising results against various pathogens:
- Pyrrolo[2,3-b]pyridine derivatives have been evaluated for their antimicrobial activities, with some exhibiting significant efficacy against resistant strains of bacteria .
3. Neuroprotective Effects
Research indicates that certain derivatives may possess neuroprotective properties:
- Compounds derived from the pyrrolo[2,3-b]pyridine scaffold have been studied for their potential to treat neurodegenerative disorders by modulating neurotransmitter systems and reducing oxidative stress .
Synthesis Methods
The synthesis of 3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves cyclization reactions:
- A common method includes the reaction of a suitable pyridine derivative with an amine under specific conditions to form the bicyclic structure .
Study on FGFR Inhibition
A study focused on a series of pyrrolo[2,3-b]pyridine derivatives evaluated their effects on FGFR signaling pathways in cancer cells. The findings suggested that these compounds could serve as effective therapeutic agents in targeting FGFR-related malignancies .
Antimicrobial Evaluation
In another investigation, various derivatives were tested against Mycobacterium tuberculosis and other pathogens. The results indicated that modifications to the pyrrolo structure could enhance antimicrobial potency and selectivity .
Summary Table of Biological Activities
| Activity Type | Compound Example | IC50/Effectiveness |
|---|---|---|
| FGFR Inhibition | Compound 4h | FGFR1: 7 nM; FGFR2: 9 nM |
| Antimicrobial | Various Derivatives | Significant against resistant strains |
| Neuroprotective | Pyrrolo Derivatives | Modulates neurotransmitter systems |
Q & A
Q. What strategies enable selective targeting of CLK or Hedgehog signaling pathways?
- Methodological Answer : Furo[3,2-b]pyridine derivatives achieve CLK inhibition by mimicking ATP’s adenine binding. For Hedgehog modulation, substituents like 3-pyridinyl ethynyl groups disrupt Smoothened receptor signaling. Selectivity is validated via kinase panel screens (e.g., >100-fold selectivity over off-target kinases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
